Hydroxy-PEG3-ethyl acetate

概要

説明

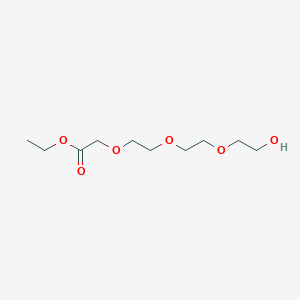

Hydroxy-PEG3-ethyl acetate is a chemical compound with the molecular formula C12H24O7. It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ethylene glycol units. This compound is known for its solubility in water and organic solvents, making it versatile for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-PEG3-ethyl acetate typically involves the reaction of ethyl acetate with polyethylene glycol (PEG) derivatives. The process can be summarized as follows:

Starting Materials: Ethyl acetate and PEG derivatives.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Procedure: The PEG derivative is added to ethyl acetate, and the mixture is heated under reflux. The reaction is monitored using techniques like thin-layer chromatography (TLC) until completion.

Purification: The product is purified by distillation or recrystallization to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), further enhances the purity of the final product[2][2].

化学反応の分析

Types of Reactions

Hydroxy-PEG3-ethyl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of ethyl 2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)-acetate.

Reduction: Formation of ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-ethanol.

Substitution: Formation of various ethers and esters depending on the substituents used.

科学的研究の応用

Scientific Research Applications

Hydroxy-PEG3-ethyl acetate has been utilized in various scientific research domains:

Chemistry

- Solvent and Reagent: It serves as a solvent and reagent in organic synthesis, particularly in polymer chemistry. Its ability to dissolve various compounds enhances reaction efficiency .

Biology

- Biocompatible Materials: The compound is employed in the preparation of biocompatible materials for drug delivery systems. Its hydrophilic nature improves the solubility and stability of therapeutic agents .

Medicine

- Pharmaceutical Formulation: this compound is used in formulating pharmaceuticals and as a component in medical devices, contributing to enhanced drug delivery mechanisms .

Industry

- Cosmetics and Personal Care Products: It finds application in the production of cosmetics and personal care items due to its emulsifying properties.

This compound is particularly noted for its role in the development of Proteolysis Targeting Chimeras (PROTACs). This technology leverages the compound's properties to enhance solubility and facilitate targeted protein degradation through the ubiquitin-proteasome system:

- Targeting Specific Proteins: The PROTAC binds both to a target protein and an E3 ubiquitin ligase.

- Ubiquitination Process: This dual binding leads to the ubiquitination of the target protein, marking it for degradation.

- Therapeutic Implications: The use of this compound in PROTACs represents a promising strategy for drug development, particularly in oncology .

Case Study 1: Drug Delivery Systems

In a study exploring pH-responsive polymer networks, this compound was incorporated into drug carriers designed for oral delivery. The results indicated improved mucoadhesion and controlled release profiles, demonstrating its potential in enhancing drug bioavailability .

Case Study 2: Synthesis of PROTACs

Research on PROTACs highlighted the effectiveness of this compound as a linker, which significantly improved the solubility and stability of therapeutic agents intended for targeted degradation therapies .

作用機序

The mechanism of action of Hydroxy-PEG3-ethyl acetate involves its interaction with various molecular targets and pathways:

Solvent Properties: Its ability to dissolve both hydrophilic and hydrophobic substances makes it an effective solvent in various chemical reactions.

Biocompatibility: The presence of multiple ethylene glycol units enhances its compatibility with biological systems, making it suitable for biomedical applications[][7].

類似化合物との比較

Hydroxy-PEG3-ethyl acetate can be compared with other similar compounds:

Octaethylene glycol: Similar in structure but lacks the ester group, making it less reactive in certain chemical reactions.

Tetraethylene glycol monooctadecanoate: Contains a longer hydrophobic chain, making it more suitable for applications requiring hydrophobic interactions.

Similar Compounds

- Octaethylene glycol

- Tetraethylene glycol monooctadecanoate

- Tetraethylene glycol p-toluenesulfonate

生物活性

Hydroxy-PEG3-ethyl acetate is a poly(ethylene glycol) (PEG) derivative known for its applications in drug delivery systems, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a significant role in enhancing the solubility and stability of therapeutic agents, making it a focus of various biological activity studies.

- Molecular Formula : C₇H₁₆O₆S

- Molecular Weight : 228.26 g/mol

- LogP : 0.0689

- PSA (Polar Surface Area) : 90.44 Ų

These properties suggest that this compound is relatively hydrophilic, which is beneficial for its solubility in biological systems.

This compound serves primarily as a linker in PROTAC molecules, which are designed to induce targeted protein degradation via the ubiquitin-proteasome system. This mechanism involves:

- Targeting Specific Proteins : The PROTAC binds to a target protein and an E3 ubiquitin ligase.

- Ubiquitination : This dual binding leads to the ubiquitination of the target protein, marking it for degradation.

- Degradation : The proteasome then degrades the tagged protein, effectively reducing its levels in the cell.

Antibacterial Activity

Research has shown that PEG-based compounds, including this compound, exhibit antibacterial properties. For instance, studies indicated that certain PEG derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains with minimum inhibitory concentrations (MIC) ranging from 0.10 to 2.35 µM .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on various cell lines (e.g., HeLa and A549) revealed that while some PEG derivatives exhibit low cytotoxicity, others may present potential toxicity at higher concentrations . For example, a related study found that certain PEG compounds had IC50 values indicating significant cytotoxic effects on cancer cell lines, with values around 58.42 µM for specific derivatives .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 0.10–2.35 µM | |

| Antibacterial | VRE | 0.15–1.56 µM | |

| Cytotoxicity | HeLa | >100 µM | |

| Cytotoxicity | A549 | 58.42 µM |

Implications for Drug Development

The ability of this compound to enhance solubility and facilitate targeted degradation positions it as a valuable component in the development of novel therapeutics, particularly in oncology. Its application in PROTAC technology represents a promising strategy for overcoming challenges associated with traditional small molecule drugs.

特性

IUPAC Name |

ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLJUNKNKQCNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556773 | |

| Record name | Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118988-04-8 | |

| Record name | Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。